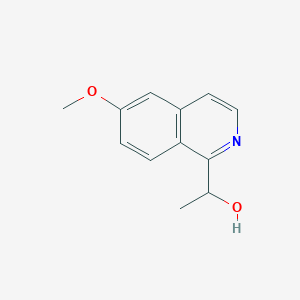

1-(6-Methoxyisoquinolin-1-yl)ethanol

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Chemical Research

Isoquinoline derivatives are integral to a multitude of research areas due to their wide-ranging biological activities. nih.govnih.gov This diverse class of compounds has been shown to exhibit a remarkable spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net The structural rigidity and aromatic nature of the isoquinoline core provide an excellent platform for the introduction of various functional groups, allowing for the fine-tuning of their steric and electronic properties to achieve desired biological targets.

Classic examples of medicinally important isoquinoline alkaloids include the analgesic morphine, the antitussive codeine, and the antimicrobial berberine. The continued exploration of this chemical space has led to the development of synthetic isoquinoline-based drugs with improved efficacy and safety profiles. The versatility of the isoquinoline framework is further highlighted by its use in materials science, where its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and as sensors.

Contextualization of 1-(6-Methoxyisoquinolin-1-yl)ethanol as a Substituted Isoquinoline Alcohol

This compound belongs to the subclass of 1-substituted isoquinoline alcohols. The presence of a methoxy (B1213986) group at the 6-position and a 1-hydroxyethyl group at the 1-position of the isoquinoline ring are key structural features that are anticipated to influence its chemical reactivity and biological profile. The methoxy group, an electron-donating substituent, can modulate the electron density of the aromatic system, potentially impacting its interaction with biological macromolecules. The hydroxyl group of the ethanol (B145695) substituent introduces a site for hydrogen bonding and potential further functionalization.

The synthesis of such substituted isoquinoline alcohols can be approached through various established methodologies for isoquinoline synthesis, followed by or incorporating the introduction of the C1-substituent. Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions provide routes to the core isoquinoline structure, which can then be functionalized. More contemporary methods, including transition-metal-catalyzed C-H activation, offer more direct and efficient pathways to such substituted derivatives. The addition of organometallic reagents, such as Grignard or organolithium reagents, to a suitable 1-formyl or 1-acylisoquinoline precursor would be a common strategy to install the 1-hydroxyethyl group.

Overview of Current Research Trajectories and Future Perspectives for Related Molecular Architectures

Current research on isoquinoline derivatives is multifaceted, with significant efforts directed towards the discovery of novel therapeutic agents. The development of new synthetic methodologies that allow for the precise and efficient construction of complex isoquinoline-based molecules remains an active area of investigation. mdpi.com There is a growing interest in the asymmetric synthesis of chiral isoquinoline derivatives, as stereochemistry often plays a crucial role in their biological activity.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(6-methoxyisoquinolin-1-yl)ethanol |

InChI |

InChI=1S/C12H13NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-8,14H,1-2H3 |

InChI Key |

NJHRKUBMCGFLAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC2=C1C=CC(=C2)OC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 6 Methoxyisoquinolin 1 Yl Ethanol and Its Analogues

Established Retrosynthetic Strategies for Isoquinoline (B145761) Core Functionalization

The synthesis of the isoquinoline core, particularly when substituted like in 1-(6-methoxyisoquinolin-1-yl)ethanol, is a well-trodden path in organic chemistry. Retrosynthetic analysis typically disconnects the heterocyclic ring at one of the carbon-nitrogen bonds or adjacent carbon-carbon bonds, leading back to more accessible acyclic precursors. The primary strategies involve forming the pyridine (B92270) part of the isoquinoline system onto a pre-existing benzene (B151609) ring.

Cyclization Reactions for Isoquinoline Ring Formation

The formation of the isoquinoline ring system is paramount in the synthesis of this compound. Several classical name reactions provide powerful and versatile routes to this heterocyclic scaffold.

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. nrochemistry.com It achieves the cyclization of β-arylethylamides through an intramolecular electrophilic aromatic substitution. nrochemistry.comwikipedia.org This method is particularly effective for arenes that are rich in electrons, such as those containing a methoxy (B1213986) substituent, which activates the ring towards electrophilic attack. nrochemistry.com The reaction typically produces 3,4-dihydroisoquinolines, which can then be easily oxidized to the corresponding aromatic isoquinolines. nrochemistry.comwikipedia.org

The process requires strong dehydrating agents and acidic conditions. nrochemistry.com Two primary mechanisms have been proposed, differing in the timing of the carbonyl oxygen elimination. One pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. nrochemistry.comwikipedia.org The choice of reagents and reaction conditions can influence the prevailing mechanistic pathway. wikipedia.org Recent advancements have introduced milder conditions, such as the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which allow for low-temperature amide activation and subsequent cyclodehydration with short reaction times. nih.gov

Table 1: Reagents and Conditions for the Bischler-Napieralski Reaction

| Reagent Class | Examples | Typical Conditions | Product |

| Dehydrating/Condensing Agents | POCl₃, P₂O₅, PCl₅, ZnCl₂ | Refluxing in solvents like toluene (B28343) or xylene | 3,4-Dihydroisoquinoline |

| Mild Activation Systems | Tf₂O with 2-chloropyridine | Low temperature (-20 °C to rt) in DCM | 3,4-Dihydroisoquinoline |

| Polyphosphoric Acid (PPA) | High temperature | 3,4-Dihydroisoquinoline |

Pomeranz-Fritsch Cyclization Protocols

The Pomeranz-Fritsch reaction provides a direct route to the aromatic isoquinoline ring system. wikipedia.org This acid-catalyzed reaction involves two main stages: first, the condensation of a benzaldehyde (B42025) derivative (like m-methoxybenzaldehyde) with a 2,2-dialkoxyethylamine to form a Schiff base known as a benzalaminoacetal. wikipedia.orgorganicreactions.org The second stage is the acid-catalyzed cyclization of this intermediate, which forms the isoquinoline nucleus. wikipedia.orgorganicreactions.org

A variety of acids can be employed to promote the cyclization, ranging from concentrated sulfuric acid in the classic protocol to Lewis acids like trifluoroacetic anhydride. wikipedia.org The yields can be variable, but the method is valuable as it can produce isoquinolines with substitution patterns that are difficult to obtain through other means. organicreactions.org Several modifications have been developed to improve the reaction's scope and efficiency, such as the Schlittler-Muller modification, which condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com

Table 2: Key Features of the Pomeranz-Fritsch Reaction

| Feature | Description |

| Starting Materials | Benzaldehyde derivative and a 2,2-dialkoxyethylamine |

| Key Intermediate | Benzalaminoacetal (Schiff base) |

| Reaction Type | Acid-catalyzed condensation followed by cyclization |

| Product | Substituted Isoquinoline |

| Common Catalysts | H₂SO₄, Trifluoroacetic anhydride, Lanthanide triflates |

Pictet-Spengler Condensation Routes

The Pictet-Spengler reaction is a fundamental transformation that involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is considered a special case of the more general Mannich reaction. wikipedia.orgorganicreactions.org When a phenethylamine (B48288) derivative is used, the product is a tetrahydroisoquinoline. wikipedia.org To obtain the fully aromatic isoquinoline ring of this compound, the resulting tetrahydroisoquinoline must undergo a subsequent oxidation step.

The reaction's success is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic rings, such as indole, react under mild conditions. wikipedia.org However, less nucleophilic phenyl rings, even those activated by a methoxy group, generally require harsher conditions, such as high temperatures and strong acids (e.g., hydrochloric acid, trifluoroacetic acid), to achieve good yields. wikipedia.org

Table 3: Characteristics of the Pictet-Spengler Synthesis

| Feature | Description |

| Starting Materials | β-arylethylamine and an aldehyde or ketone |

| Reaction Type | Condensation followed by electrophilic ring closure |

| Initial Product | Tetrahydroisoquinoline |

| Conditions | Typically requires strong acid and heat for phenyl precursors |

| Final Step for Isoquinoline | Oxidation of the tetrahydroisoquinoline product |

Skraup-Type Reactions and Variants

The Skraup reaction is a classic method for the synthesis of quinolines, not isoquinolines. wikipedia.orgnrochemistry.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline (B57606). wikipedia.org The mechanism involves the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally oxidation to the aromatic quinoline. nrochemistry.com

While the direct Skraup synthesis is not used for isoquinolines due to the required starting materials and cyclization pattern, the general principle of acid-catalyzed cyclization of an aromatic amine with a three-carbon unit is a foundational concept in heterocycle synthesis. chempedia.info The term "Skraup-type" in a broader sense might refer to related acid-catalyzed cyclization and condensation strategies for building heterocyclic rings, but the specific conditions and reactants of the Skraup synthesis itself are tailored for the quinoline scaffold. wikipedia.org

Methodologies for Introducing the Methoxy Moiety onto the Isoquinoline Scaffold

The methoxy group at the C-6 position is a key feature of this compound. This functional group can be incorporated at different stages of the synthesis.

The most common and straightforward strategy is to begin the synthesis with a precursor that already contains the methoxy group at the desired position. For instance:

In a Bischler-Napieralski synthesis, the starting material would be N-[2-(3-methoxyphenyl)ethyl]acetamide. The electron-donating nature of the methoxy group facilitates the electrophilic cyclization at the para position to form the 6-methoxy-3,4-dihydroisoquinoline.

For a Pomeranz-Fritsch reaction, one would start with 3-methoxybenzaldehyde. researchgate.net

In a Pictet-Spengler route, the precursor would be 3-methoxyphenethylamine. wikipedia.org

Alternatively, the methoxy group can be introduced onto a pre-formed isoquinoline or quinoline ring system. One reported method involves the nucleophilic substitution of a chlorine atom. This transformation can be challenging on an electron-rich aromatic ring but is facilitated by forming a chromium tricarbonyl complex with the heterocyclic ring. clockss.org This complexation activates the ring towards nucleophilic attack, allowing a chloro-substituted isoquinoline to react with a methoxide (B1231860) source. clockss.org

More recently, innovative methods such as nitrogen atom insertion into substituted indenes have been developed. In this approach, a 6-methoxy-1H-indene can be directly converted to 6-methoxyisoquinoline (B27300) using reagents like phenyliodine(III) diacetate (PIDA) and ammonium (B1175870) carbamate (B1207046) as the nitrogen source. rsc.org

Stereoselective Construction of the Chiral Ethanol (B145695) Substituent at C-1

The creation of the chiral center at the first position of the ethanol substituent attached to the C-1 of the isoquinoline ring is a critical challenge in the synthesis of this compound. Achieving high enantiomeric purity is paramount, and several stereoselective methods have been developed to this end. These strategies include asymmetric catalysis, the use of chiral auxiliaries, biocatalytic transformations, and diastereoselective pathways.

Asymmetric Catalysis in Carbon-Carbon Bond Formation at C-1

Asymmetric catalysis offers a direct and atom-economical approach to establishing the chiral carbinol center at C-1. This typically involves the enantioselective addition of a two-carbon nucleophile (or its equivalent) to the C=N bond of the 6-methoxyisoquinoline precursor.

One prominent strategy is the asymmetric transfer hydrogenation or reduction of a precursor ketone, 1-acetyl-6-methoxyisoquinoline. Chiral ruthenium (II) complexes, particularly those with ligands like BINAP, are effective for the enantioselective hydrogenation of enamides, which are precursors to chiral isoquinoline alkaloids. nih.gov Similarly, the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines using chiral catalysts is a well-documented method to introduce chirality at the C-1 position. nih.govnih.govrsc.org For instance, hydrogenation in the presence of a chiral catalyst is a primary method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. nih.gov

Another approach involves the direct asymmetric addition of organometallic reagents to the isoquinoline ring activated by a chiral catalyst. The use of organolithium reagents in the presence of a chiral ligand like (-)-sparteine (B7772259) has been shown to achieve enantioselective addition to the isoquinoline C=N bond, yielding chiral 1-substituted dihydroisoquinolines. researchgate.net While the direct asymmetric addition of an acetaldehyde (B116499) enolate equivalent is challenging, a two-step sequence involving the addition of a vinyl group via a catalyzed Grignard or vinylzinc addition, followed by asymmetric dihydroxylation or epoxidation/reduction, can provide the desired chiral ethanol substituent.

Table 1: Representative Asymmetric Catalytic Systems for C-1 Functionalization

| Catalyst/Ligand System | Substrate Type | Transformation | Achieved Selectivity (ee) |

|---|---|---|---|

| Ru(II)-BINAP Complexes | Enamides / Dihydroisoquinolines | Asymmetric Hydrogenation | Up to 94% |

| (-)-Sparteine/Organolithium | Isoquinoline | Nucleophilic Addition | Up to 57% |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. nih.govnumberanalytics.comsigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed for potential recycling. sigmaaldrich.com This method transforms an enantioselective reaction into a diastereoselective one, often achieving high levels of stereocontrol.

In the context of synthesizing this compound, a chiral auxiliary can be attached to the isoquinoline nitrogen atom. A classic example of this is the Reissert reaction. The isoquinoline is activated with a chiral acyl chloride, such as one derived from (-)-menthol, to form an N-acylisoquinolinium salt in situ. The subsequent addition of a nucleophile, like cyanide, proceeds diastereoselectively, guided by the chiral auxiliary. nih.gov

For the target molecule, this could involve a modified Reissert compound. After the auxiliary-controlled addition of a suitable two-carbon synthon, subsequent transformation and cleavage of the auxiliary would yield the enantiopure product. For example, a study on 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) utilized chiral acid chlorides to form diastereomeric Reissert compounds, achieving diastereomeric ratios up to 80:20. nih.govresearchgate.net The resulting anion can then react with an electrophile like acetaldehyde. The stereochemistry of the addition is controlled by the bulky chiral auxiliary, which blocks one face of the molecule. numberanalytics.com

Table 2: Chiral Auxiliaries in Isoquinoline Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| (-)-Menthylchloroformate | Reissert Reaction | >95% | |

| Evans Oxazolidinone | Reissert-type Reaction | High |

Enzymatic and Biocatalytic Methods for Enantiocontrol

Biocatalysis provides a powerful and environmentally benign alternative for creating chiral centers with exceptional enantioselectivity. nih.gov For the synthesis of chiral alcohols like this compound, the most direct approach is the asymmetric reduction of the corresponding prochiral ketone, 1-acetyl-6-methoxyisoquinoline.

Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to secondary alcohols with typically high enantiomeric excess (often >99% ee). nih.govresearchgate.net These enzymes require a cofactor, such as NADPH, which is continuously regenerated in the reaction system using a sacrificial substrate like isopropanol (B130326) or glucose. nih.gov While a specific KRED for 1-acetyl-6-methoxyisoquinoline has not been explicitly reported in the searched literature, the methodology is broadly applicable. Libraries of engineered KREDs are available that can accommodate a wide range of substrates, and a suitable enzyme could be identified through screening. researchgate.net

This biocatalytic approach offers mild reaction conditions (room temperature and neutral pH) and avoids the use of heavy metal catalysts, aligning with the principles of green chemistry. nih.govresearchgate.net The successful enzymatic reduction of 6-nitroquinoline (B147349) to 6-aminoquinoline (B144246) demonstrates that the isoquinoline ring system, including 6-substituted variants, can be processed by enzymes. nih.gov

Diastereoselective Synthetic Pathways

Diastereoselective strategies are fundamental when a chiral center already exists in the molecule, such as when a chiral auxiliary is used. The goal is to control the formation of a new stereocenter relative to the existing one.

The chiral auxiliary-mediated approaches discussed in section 2.1.3.2 are prime examples of diastereoselective pathways. For instance, reacting a Reissert compound derived from 6-methoxyisoquinoline and a chiral chloroformate with an aldehyde leads to diastereomeric products. nih.govresearchgate.net The facial selectivity of the nucleophilic attack is dictated by the steric and electronic properties of the chiral auxiliary. In one study, the reaction of the anion of a diastereomeric Reissert compound with pivaldehyde resulted in an 82:18 predominance of one diastereomer, which could be purified by recrystallization. nih.gov

Another potential diastereoselective route involves starting with a chiral precursor that becomes part of the final molecule. For example, if the synthesis starts from a chiral amino acid derivative to construct the isoquinoline ring, its inherent chirality could influence the stereochemical outcome of a subsequent C-1 functionalization step.

Modern Catalytic Approaches in Isoquinoline Synthesis

The construction of the 6-methoxyisoquinoline core itself has been revolutionized by modern catalytic methods. These strategies often offer greater efficiency, atom economy, and functional group tolerance compared to classical methods like the Bischler-Napieralski or Pictet-Spengler syntheses.

Transition Metal-Mediated Cyclizations and Functionalizations

Transition metals, particularly palladium, rhodium, copper, and ruthenium, are powerful catalysts for constructing the isoquinoline skeleton. dntb.gov.ua These methods frequently rely on C-H activation/annulation strategies, which forge the heterocyclic ring from simpler, monofunctionalized aromatic precursors. mdpi.com

For example, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes is a versatile route to isoquinolones, which can be further converted to isoquinolines. Similarly, palladium-catalyzed processes can effect the cyclization of o-alkynylbenzaldehydes or related substrates to form the isoquinoline ring. nih.gov Microwave-assisted, palladium-catalyzed reductive cyclization of oxazolidine (B1195125) derivatives has been used to construct 4-substituted isoquinolines. nih.gov Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides also provides an efficient pathway to substituted isoquinolines. organic-chemistry.org

These modern techniques allow for the convergent and rapid assembly of highly substituted isoquinolines, including the 6-methoxy derivative required for the target molecule, from readily available starting materials. harvard.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Methoxyisoquinoline |

| (-)-Sparteine |

| 1-Acetyl-6-methoxyisoquinoline |

| (-)-Menthylchloroformate |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline |

| Pivaldehyde |

| 6-Nitroquinoline |

| 6-Aminoquinoline |

| BINAP |

Organocatalytic Strategies

Organocatalysis provides a metal-free alternative for the synthesis of chiral isoquinoline derivatives, often achieving high levels of stereocontrol. An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed using a quinine-based squaramide catalyst. nih.gov This reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, to furnish the products as single diastereomers with good to excellent enantioselectivity. nih.gov

The classic Pictet-Spengler reaction has also been adapted for the asymmetric synthesis of axially chiral tetrahydroisoquinolines through dynamic kinetic resolution. acs.org Chiral phosphoric acids catalyze the cyclization to yield single regioisomers with outstanding enantioselectivities (up to 99% ee). acs.org This method is effective for a wide range of substrates and demonstrates that the choice of catalyst can influence the resulting enantiomer. acs.org

Table 4: Asymmetric Synthesis via Organocatalysis

| Starting Materials | Catalyst | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| 2-(nitromethyl)benzaldehydes, N-tosyl-protected aldimines | Quinine-based squaramide | Aza-Henry–Hemiaminalization–Oxidation | trans-3,4-dihydroisoquinolin-1(2H)-ones | nih.gov |

| N-aryl-β-phenylethylamines | Chiral Phosphoric Acid | Atroposelective Pictet-Spengler Reaction | Axially Chiral Tetrahydroisoquinolines | acs.org |

| N-methoxycarbonyl phenethylamines, Aldehydes | Imidodiphosphorimidate (IDPi) | Asymmetric Pictet-Spengler Reaction | Tetrahydroisoquinoline derivatives | rsc.org |

Photoredox and Thiol-Mediated C-H Functionalization

Photoredox catalysis has revolutionized C-H functionalization by enabling the generation of radical intermediates under mild conditions. nih.govacs.org These methods are particularly useful for the direct introduction of functional groups onto the isoquinoline core. For instance, C1-selective acylation of isoquinolines can be achieved using phenylacetylene (B144264) as an acyl radical precursor under oxidative conditions with a persulfate oxidant. acs.org

Visible-light-promoted photoredox catalysis can also be used for the C(sp³)–H functionalization of tetrahydroisoquinolines. thieme-connect.com Ru-catalyzed photocatalytic oxidative C–H functionalizations, such as Mannich reactions and cyanation, have been efficiently performed in continuous-flow microreactors, demonstrating the scalability and efficiency of this approach. thieme-connect.com Furthermore, iodine has been used as a catalyst for the oxidative multiple C–H bond functionalization of isoquinolines with methylarenes, leading to N-benzyl isoquinoline-1,3,4-triones through a sequence of benzylic C–H iodination, N-benzylation, amidation, and dual C–H oxidation. rsc.org

Table 5: Photoredox and C-H Functionalization Reactions

| Substrate | Reagent/Catalyst | Key Transformation | Product Feature | Reference |

|---|---|---|---|---|

| Isoquinoline | Phenylacetylene, Persulfate, Photoredox Catalyst | Oxidative Decarboxylation / Acylation | C1-Acylated Isoquinoline | acs.org |

| Tetrahydroisoquinolines | Ru(bpy)₃Cl₂, Visible Light | Oxidative C(sp³)-H Functionalization | C1-Cyanated or Mannich products | thieme-connect.com |

| Isoquinolines | Methylarenes, Iodine | Oxidative Multiple C-H Functionalization | N-benzyl isoquinoline-1,3,4-triones | rsc.org |

| Quinolines, Isoquinolines | N-Alkenoxyheteroarenium salts | Umpolung Reactivity / Rearrangement | C-H Alkynylation/Alkylation | thieme-connect.de |

Convergent and Divergent Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency through strategies that build molecular complexity rapidly. Convergent and divergent syntheses, particularly those involving one-pot multicomponent reactions, are central to this philosophy.

One-Pot Multicomponent Reaction Sequences

One-pot multicomponent reactions (MCRs) are highly atom- and step-economical processes that combine three or more starting materials in a single reaction vessel to form a complex product. nih.govresearchgate.net These strategies are ideal for creating libraries of structurally diverse compounds for drug discovery. nih.gov A palladium-catalyzed sequential coupling-imination-annulation reaction of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate (B1210297) under microwave irradiation provides a rapid synthesis of various substituted isoquinolines. organic-chemistry.org

A microwave-assisted, potassium fluoride-mediated one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has also been developed. rsc.org This reaction proceeds through N-fluoroalkylated ketenimine intermediates and allows for the creation of structurally diverse isoquinolines that can be further modified via cross-coupling or nucleophilic substitution. rsc.org These MCRs exemplify how simple, readily available starting materials can be transformed into complex, functionalized isoquinoline scaffolds in an efficient and often environmentally friendly manner. nih.govbenthamdirect.com

Cascade and Annulation Reaction Methodologies

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a series of intramolecular or intermolecular transformations occur in a single pot without the need to isolate intermediates. Annulation reactions refer to the formation of a new ring onto a pre-existing molecule. These methodologies offer significant advantages, including reduced waste, time, and resource consumption, while enabling the rapid assembly of complex molecular architectures from simple precursors.

One prominent strategy involves the transition-metal-catalyzed C-H activation and subsequent annulation. For instance, rhodium(III)-catalyzed C-H bond activation has been successfully employed in the one-pot, three-component synthesis of multisubstituted isoquinolines. nih.gov This process typically involves the reaction of an aryl ketone, hydroxylamine, and an alkyne, where the in situ generated oxime directs the C-H activation and subsequent cyclization with the alkyne partner. nih.gov This method allows for the rapid assembly of a diverse range of isoquinoline derivatives from readily available starting materials. nih.gov

Ruthenium(II) catalysis offers another powerful avenue for isoquinoline synthesis via C-H functionalization and annulation. An oxidant-free approach utilizes primary benzylamines and sulfoxonium ylides, where the free amine acts as a directing group for the ruthenium catalyst. organic-chemistry.orgresearchgate.net This redox-neutral [4+2] annulation is notable for its broad substrate scope and avoidance of harsh oxidizing agents. researchgate.net

Palladium catalysis has also been instrumental in developing novel cascade sequences. A notable example is the microwave-assisted palladium-catalyzed reaction of N-propargyl oxazolidines, which proceeds through a sequential reductive cyclization, ring-opening, and aromatization cascade to afford 4-substituted isoquinolines. organic-chemistry.org

Furthermore, copper-catalyzed cascade reactions have been developed, such as the reaction between 2-haloaryloxime acetates and β-dicarbonyl compounds, providing a versatile route to functionalized isoquinolines. organic-chemistry.org A distinct [3+2+1] cyclization has been achieved through a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile, where the nitrogen atom is transferred from the solvent. organic-chemistry.org

Annulation strategies often focus on the construction of the isoquinolone ring system, which can then be converted to the corresponding isoquinoline. Rhodium(III)-catalyzed [4+2] annulation of benzamides with internal alkynes is a robust method for creating substituted isoquinolones. mdpi.com Similarly, nickel catalysts have been used for the annulation of ortho-halobenzamides with alkynes. mdpi.com

A summary of representative cascade and annulation methodologies for the synthesis of isoquinoline derivatives is presented below.

| Methodology | Catalyst/Reagents | Key Features | Product Type |

| Three-Component Cascade | [Rh(Cp*)Cl₂]₂ / CsOAc | C-H activation of in situ generated oximes; reaction with alkynes. nih.gov | Multisubstituted Isoquinolines |

| C-H Annulation | [Ru(p-cymene)Cl₂]₂ / NaOAc | Oxidant-free; free amine directing group; reaction with sulfoxonium ylides. researchgate.net | Substituted Isoquinolines |

| Cyclization/Deoxygenation | AgOTf or Br₂ then CS₂ | Formation of cyclic nitrones followed by deoxygenation. thieme-connect.de | Functionalized Isoquinolines |

| [4+2] Annulation | [Ni(dppe)Br₂] / Zn | Annulation of ortho-halobenzamides with internal alkynes. mdpi.com | N-Substituted Isoquinolones |

| Photocatalytic Cascade | Ru(bpy)₃Cl₂ / Visible Light | Radical addition of diazo compounds to N-alkyl-N-methylacrylamides followed by cyclization. acs.org | Acyl-substituted Isoquinolinediones |

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of isoquinolines, including this compound, is an area where green chemistry principles have been successfully applied.

A key aspect of green synthesis is the use of environmentally benign solvents and catalysts. Traditional syntheses often rely on volatile and toxic organic solvents. Significant progress has been made in replacing these with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids. ajgreenchem.comniscpr.res.inrsc.orgresearchgate.net For example, a rhodium-catalyzed synthesis of isoquinolones has been developed to proceed in water, using air as the sole, inexpensive, and non-toxic oxidant, thereby avoiding costly and hazardous heavy metal oxidants like copper(II) or silver(I) salts. rsc.org

The development of recyclable catalytic systems is another cornerstone of green isoquinoline synthesis. A ruthenium(II) catalyst in conjunction with PEG-400 has been shown to be a highly effective and recyclable homogeneous system for synthesizing 1-phenylisoquinoline (B189431) derivatives. ajgreenchem.comniscpr.res.in The use of PEG-400 as a biodegradable solvent and the ability to recover and reuse the catalyst contribute to a more sustainable process with high atom economy. ajgreenchem.comniscpr.res.in Inexpensive and low-toxicity metal catalysts, such as those based on iron (e.g., FeCl₃·6H₂O), are also being explored as greener alternatives to precious metal catalysts. tandfonline.com

The application of alternative energy sources, such as microwave (MW) irradiation and ultrasound (US), represents another significant advancement in green synthesis. nih.gov These techniques can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.gov Microwave-assisted organic synthesis (MAOS) has been applied to various isoquinoline syntheses, leading to rapid and efficient product formation. organic-chemistry.orgfrontiersin.org Similarly, ultrasound-assisted reactions can enhance reactivity and yield, often under milder conditions and with less energy consumption compared to conventional heating. nih.gov These methods often allow for the use of greener solvents, including water, further enhancing their environmental credentials. mdpi.com

One-pot and multicomponent reactions, as discussed in the previous section, are inherently green as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and decrease waste generation. nih.govorganic-chemistry.org Another innovative approach involves conducting reactions in charged microdroplets generated by electrospray. This technique has been shown to dramatically accelerate reactions like the Pomeranz-Fritsch synthesis of isoquinoline at ambient temperature without the need for the high acid concentrations typically required in bulk phase reactions. nih.gov

The table below highlights key research findings that apply green chemistry principles to the synthesis of isoquinoline and its derivatives.

| Green Principle | Methodology | Catalyst/Solvent/Energy | Advantages | Yields |

| Recyclable Catalyst/Green Solvent | Ru(II)-catalyzed C-H/N-N bond activation | [Ru(p-cymene)Cl₂]₂ / PEG-400 | Biodegradable solvent, reusable catalyst, high atom economy. ajgreenchem.comniscpr.res.in | High |

| Benign Solvent/Oxidant | Rh(III)-catalyzed C-H activation/annulation | [Rh(Cp*)Cl₂]₂ / Water / Air | Avoids organic solvents and expensive/toxic metal oxidants. rsc.org | High |

| Alternative Energy Source | Ultrasound-assisted N-alkylation and cycloaddition | Ultrasound | Reduced reaction times (hours to minutes), energy saving, high yields. nih.gov | >90% |

| Alternative Energy Source | Palladium-catalyzed cascade reaction | Microwave Irradiation | Rapid reaction, clean product formation. organic-chemistry.org | Good |

| Energy Efficiency/Reduced Reagents | Pomeranz-Fritsch Synthesis in Microdroplets | Electrospray / Ambient Temp. | Millisecond timescale, no added acid catalyst required. nih.gov | N/A |

| Benign Catalyst | Condensation/Cyclization | FeCl₃·6H₂O | Inexpensive, non-toxic, and readily available catalyst. tandfonline.com | Good to Excellent |

Chemical Reactivity and Derivatization Strategies for 1 6 Methoxyisoquinolin 1 Yl Ethanol

Reactivity Profiles of the Isoquinoline (B145761) Core

The chemical behavior of 1-(6-methoxyisoquinolin-1-yl)ethanol is fundamentally governed by the reactivity of its core isoquinoline structure. The isoquinoline ring system is an aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the two rings exhibit distinct reactivity profiles. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. Conversely, the benzene ring retains more of its typical aromatic character and is the primary site for electrophilic substitution. The presence of a methoxy (B1213986) group at the C-6 position and a 1-hydroxyethyl group at the C-1 position further modulates this inherent reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) in isoquinoline is a challenging reaction that typically requires forcing conditions. wikipedia.org The nitrogen atom's electron-withdrawing nature deactivates the entire ring system towards electrophiles compared to benzene. wikipedia.orguci.edu Moreover, under the acidic conditions often required for SEAr reactions, the nitrogen atom is protonated, forming the isoquinolinium ion. This further deactivates the ring, making substitution even more difficult. shahucollegelatur.org.in Consequently, electrophilic attack occurs preferentially on the more electron-rich benzene ring (positions C-5, C-6, C-7, and C-8) rather than the highly deactivated pyridine ring (positions C-1, C-3, C-4). shahucollegelatur.org.in

In the specific case of this compound, the powerful electron-donating methoxy group at the C-6 position significantly influences the regioselectivity of the reaction. This substituent acts as a strong activating group, directing electrophiles to the ortho and para positions of the benzene ring.

The directing effect of the 6-methoxy group is paramount in determining the outcome of electrophilic substitution. Electron-donating groups activate the aromatic ring and direct incoming electrophiles to positions ortho and para relative to themselves. youtube.com

C-5 Position: This position is ortho to the activating 6-methoxy group. Therefore, it is a highly favored site for electrophilic attack. The methoxy group can stabilize the cationic intermediate (the Wheland intermediate) formed during substitution at C-5 through resonance. youtube.commasterorganicchemistry.com

C-8 Position: This position is also activated by the 6-methoxy group. While not strictly para, the electronic influence of the methoxy group extends to this position, making it another potential site for substitution.

C-4 Position: This position is on the electron-deficient pyridine ring. The deactivating effect of the ring nitrogen generally prevents electrophilic attack at this site. Any substitution at C-4 would proceed through a high-energy intermediate and is therefore highly unfavorable.

The general preference for substitution on the benzene ring over the pyridine ring, combined with the strong directing effect of the 6-methoxy group, leads to a predictable regioselectivity.

| Position | Ring | Electronic Nature | Influence of 6-Methoxy Group | Susceptibility to Electrophilic Attack |

|---|---|---|---|---|

| C-4 | Pyridine | Electron-deficient | Minimal | Very Low |

| C-5 | Benzene | Electron-rich | Activated (ortho) | High |

| C-8 | Benzene | Electron-rich | Activated | Moderate to High |

Nucleophilic Substitution and Addition Reactions

In contrast to its resistance to electrophilic attack, the pyridine moiety of the isoquinoline ring system is highly susceptible to nucleophilic reactions. shahucollegelatur.org.in The electron-withdrawing effect of the nitrogen atom makes the carbon atoms of the hetero-ring, particularly C-1, electron-poor and thus prime targets for nucleophiles. quimicaorganica.org

The C-1 position of isoquinoline is the most reactive site for both nucleophilic substitution and addition. quimicaorganica.orgiust.ac.ir This enhanced reactivity is attributed to two main factors:

The direct proximity to the electronegative nitrogen atom, which induces a partial positive charge on C-1.

The ability of the fused benzene ring to stabilize the negatively charged intermediate formed upon nucleophilic attack. quora.com

In this compound, the C-1 position is already substituted. Therefore, for a nucleophilic substitution to occur, the existing 1-hydroxyethyl group would first need to be converted into a good leaving group. For example, the hydroxyl group could be protonated under acidic conditions and eliminated as water, or converted to a tosylate or halide. Alternatively, nucleophilic addition reactions are possible, often followed by oxidation to restore aromaticity. iust.ac.ir Classic examples of nucleophilic additions to the isoquinoline C-1 position include the addition of organometallic reagents (like Grignard or organolithium reagents) and the Chichibabin reaction, which involves the addition of the amide anion (NaNH2). iust.ac.ir

Oxidative Transformations of the Isoquinoline Ring System

The isoquinoline ring system is generally resistant to oxidation due to its aromatic stability. pharmaguideline.com When oxidation does occur, it typically requires vigorous conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). shahucollegelatur.org.inpharmaguideline.com Such reactions often lead to the cleavage of the ring system. pharmaguideline.com

The outcome of the oxidation can be influenced by the substituents present on the ring. shahucollegelatur.org.in

Ring Cleavage: Under harsh oxidative conditions, the benzene ring can be cleaved to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid), or both rings can be degraded.

Substituent Effects: The presence of an electron-donating group, like the 6-methoxy group, can make the benzene ring more susceptible to oxidative cleavage. Conversely, an electron-withdrawing group can direct oxidation to the pyridine ring. For instance, the oxidation of 5-aminoisoquinoline (B16527) affects the benzene ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in

Side-Chain Oxidation: The 1-hydroxyethyl side chain in this compound is also a potential site for oxidation. Milder oxidizing agents could potentially convert the secondary alcohol to a ketone, yielding 1-(6-methoxyisoquinolin-1-yl)ethan-1-one, without affecting the aromatic core.

Reductive Transformations and Formation of Hydrogenated Isoquinolines

The isoquinoline ring can be readily reduced to form partially or fully saturated derivatives, such as dihydroisoquinolines and tetrahydroisoquinolines. pharmaguideline.com The reduction typically occurs in the more reactive pyridine ring. These hydrogenated isoquinolines are a core structure in a vast array of natural products and pharmacologically active compounds. rsc.orgwikipedia.org

Various methods can be employed for the reduction of the isoquinoline core:

Catalytic Hydrogenation: This is a common method using hydrogen gas with catalysts like palladium (Pd), platinum (Pt), or nickel (Ni). It typically leads to the formation of 1,2,3,4-tetrahydroisoquinolines. rsc.org

Chemical Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or tin and hydrochloric acid (Sn/HCl) can also be used. pharmaguideline.comrsc.org NaBH₄, for example, is often used to reduce dihydroisoquinolinium intermediates to the corresponding tetrahydroisoquinolines in synthetic sequences like the Bischler-Napieralski reaction. rsc.orgacs.org

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) or ethanol (B145695) can also yield hydrogenated products.

The specific product obtained depends on the reducing agent and the reaction conditions. The formation of 1,2,3,4-tetrahydroisoquinolines is a particularly common and useful transformation. pharmaguideline.com

| Reduction Method | Typical Reagents | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C; PtO₂ | 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

| Chemical Reduction (Hydride) | NaBH₄, LiAlH₄ | 1,2-Dihydroisoquinoline or 1,2,3,4-Tetrahydroisoquinoline | rsc.org |

| Chemical Reduction (Acidic) | Sn, HCl | 1,2,3,4-Tetrahydroisoquinoline | pharmaguideline.com |

| Dissolving Metal Reduction | Na, C₂H₅OH | 1,2,3,4-Tetrahydroisoquinoline | pharmaguideline.com |

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of aromatic heterocyclic compounds like isoquinoline. This process typically involves the use of a metal catalyst and a source of hydrogen to saturate the heterocyclic ring. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the reviewed literature, the general principles of quinoline (B57606) and isoquinoline hydrogenation can be applied.

The choice of catalyst and reaction conditions plays a crucial role in the extent of reduction. For instance, partial hydrogenation can yield dihydroisoquinoline intermediates, while more forcing conditions can lead to the fully saturated tetrahydroisoquinoline ring.

Table 1: General Conditions for Catalytic Hydrogenation of Isoquinolines

| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Product Type |

| Pd/C | H₂ gas | Ethanol, Acetic Acid | 1-50 atm | Room Temp. - 80°C | Tetrahydroisoquinoline |

| PtO₂ (Adam's catalyst) | H₂ gas | Acetic Acid | 1-3 atm | Room Temp. | Tetrahydroisoquinoline |

| Raney Nickel | H₂ gas | Ethanol | 50-100 atm | 100-150°C | Tetrahydroisoquinoline |

This table represents typical conditions for the hydrogenation of the isoquinoline core and not specific experimental data for this compound.

Metal Hydride Reductions

Metal hydride reagents are versatile reducing agents capable of reducing a variety of functional groups. uop.edu.pk In the context of this compound, these reagents can potentially reduce the C=N double bond within the isoquinoline ring. The reactivity and selectivity of the reduction depend on the specific metal hydride used. uop.edu.pk

Commonly used metal hydrides include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones. uop.edu.pklibretexts.orglibretexts.org Its ability to reduce the imine-like functionality in the isoquinoline ring of this compound would likely require specific conditions, potentially with the use of activating agents.

Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups, including amides and esters. uop.edu.pklibretexts.orglibretexts.org It is capable of reducing the isoquinoline ring to its tetrahydro derivative. youtube.com However, its high reactivity necessitates the use of anhydrous solvents and careful handling. uop.edu.pkyoutube.com

The general mechanism of metal hydride reduction involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbon atom of the C=N bond in the isoquinoline ring. dalalinstitute.com Subsequent protonation of the resulting intermediate yields the reduced product. dalalinstitute.com

Table 2: Reactivity of Common Metal Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF (anhydrous) |

This table provides a general overview of the reagents and does not reflect specific outcomes for this compound.

Chemical Transformations of the Ethanol Side Chain

The ethanol side chain of this compound, specifically its hydroxyl group, provides a key site for various chemical modifications. These derivatization techniques are essential for creating a diverse range of analogs with potentially altered biological activities or physicochemical properties.

Derivatization Techniques for the Hydroxyl Functional Group

The secondary alcohol functionality in this compound can undergo a variety of reactions, including acylation, esterification, silylation, and sulfonation, to yield a range of derivatives.

The hydroxyl group can be readily acylated to form esters. This is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. nih.govnih.gov The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) generated during the reaction. researchgate.netmasterorganicchemistry.comyoutube.com

Common acylating agents include:

Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and provide a straightforward route to ester formation. researchgate.netmasterorganicchemistry.comyoutube.com

Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents and are often used for acetylation. youtube.com

The general reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or carboxylate). libretexts.org

Table 3: Common Reagents for Acylation and Esterification of Alcohols

| Reagent Type | Example | Base | Product |

| Acid Chloride | Acetyl Chloride | Pyridine, Triethylamine | Acetate (B1210297) Ester |

| Acid Anhydride | Acetic Anhydride | Pyridine, DMAP | Acetate Ester |

This table illustrates general reagents and conditions for the esterification of alcohols.

The hydroxyl group of this compound can be protected by converting it into a silyl (B83357) ether. uni-muenchen.degelest.com Silylation is a common strategy in organic synthesis to temporarily mask a reactive hydroxyl group during other chemical transformations. researchgate.netsc.eduorganic-chemistry.org Common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl). uni-muenchen.degelest.com

The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). uni-muenchen.de The silyl group can be readily removed under specific conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the alcohol. uni-muenchen.de

Table 4: Common Silylating Agents for Protecting Alcohols

| Silylating Agent | Abbreviation | Base | Deprotection Reagent |

| tert-Butyldimethylsilyl chloride | TBDMSCl | Imidazole, Triethylamine | TBAF, HF |

| Triethylsilyl chloride | TESCl | Triethylamine | TBAF, HF |

This table provides a general overview of silylation reagents and does not represent specific experimental data for this compound.

The hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group in nucleophilic substitution and elimination reactions. libretexts.org This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride, TsCl) or methanesulfonyl chloride (mesyl chloride, MsCl), in the presence of a base like pyridine. libretexts.orgorganic-chemistry.orgyoutube.com

The formation of a tosylate or mesylate from this compound would activate the side chain for subsequent reactions, allowing for the introduction of various nucleophiles at the carbon bearing the sulfonate group.

Table 5: Common Reagents for the Sulfonation of Alcohols

| Reagent | Abbreviation | Base | Product |

| p-Toluenesulfonyl chloride | TsCl | Pyridine | Tosylate |

| Methanesulfonyl chloride | MsCl | Triethylamine | Mesylate |

This table illustrates general reagents and conditions for the sulfonation of alcohols.

Reactions with Isocyanates for Urethane Formation

The reaction of an alcohol with an isocyanate to form a carbamate (B1207046) (urethane) is a fundamental and widely utilized transformation in organic synthesis, notably forming the basis of the polyurethane industry. researchgate.net The hydroxyl group of this compound can act as a nucleophile, attacking the electrophilic carbon of an isocyanate's -N=C=O functional group. This addition reaction proceeds readily, often catalyzed by organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL) or tertiary amines, to yield the corresponding N-substituted carbamate derivative.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the central carbon of the isocyanate. Electron-withdrawing substituents on the isocyanate's R-group can accelerate the reaction rate. researchgate.net The reaction is versatile and compatible with a wide array of isocyanates, allowing for the introduction of various aliphatic and aromatic substituents. This provides a straightforward method for synthesizing a library of derivatives from the parent alcohol. organic-chemistry.orgresearchgate.net

Table 1: Examples of Urethane Formation with Various Isocyanates This table is interactive. Click on the headers to sort.

| Isocyanate Reactant | R Group | Expected Carbamate Product Name |

|---|---|---|

| Phenyl isocyanate | Phenyl | 1-(6-Methoxyisoquinolin-1-yl)ethyl phenylcarbamate |

| Methyl isocyanate | Methyl | 1-(6-Methoxyisoquinolin-1-yl)ethyl methylcarbamate |

| 1,6-Diisocyanatohexane | -(CH₂)₆-NCO | Polyurethane polymer precursor |

| Tolylene-2,4-diisocyanate | 2,4-Toluenediyl | Polyurethane polymer precursor |

| Benzyl (B1604629) isocyanate | Benzyl | 1-(6-Methoxyisoquinolin-1-yl)ethyl benzylcarbamate |

Carbon-Carbon Bond Formation at the Ethanol Moiety

Strategies for forming new carbon-carbon bonds originating from the ethanol side chain primarily involve a two-step approach. The first step is the oxidation of the secondary alcohol to the corresponding ketone, 1-(6-methoxyisoquinolin-1-yl)ethan-1-one. This transformation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

Once the ketone is formed, its reactivity can be exploited for several C-C bond-forming reactions:

Reactions at the Carbonyl Carbon: The electrophilic carbonyl carbon can react with various carbon-based nucleophiles. For instance, Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the ketone to form a tertiary alcohol. Similarly, the Wittig reaction can be employed to convert the carbonyl group into an alkene (C=CR₂).

Reactions at the α-Carbon: The methyl group adjacent to the carbonyl is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. cambridge.orgvanderbilt.edu This enolate is a potent nucleophile and can be alkylated by reacting it with alkyl halides (R-X), allowing for the extension of the carbon chain at the α-position. cambridge.org Aldol condensation with other carbonyl compounds is another possibility. nih.gov

Table 2: Potential C-C Bond Forming Strategies via a Ketone Intermediate This table is interactive. Click on the headers to sort.

| Reaction Type | Key Reagent(s) | Intermediate | Resulting Functional Group |

|---|---|---|---|

| Grignard Reaction | R-MgX, then H₃O⁺ | Ketone | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ | Ketone | Alkene |

| Enolate Alkylation | 1. LDA; 2. R-X | Ketone/Enolate | α-Alkylated Ketone |

| Aldol Condensation | 1. LDA; 2. R'CHO | Ketone/Enolate | β-Hydroxy Ketone |

Dehydration Reactions of the Alcohol Functionality

The secondary alcohol of this compound can undergo dehydration to form the corresponding alkene, 6-methoxy-1-vinylisoquinoline. This elimination reaction is typically catalyzed by acid or, in some cases, base, and proceeds via either an E1 or E2 mechanism depending on the conditions. The benzylic-like position of the alcohol, being adjacent to the isoquinoline ring system, facilitates this transformation by stabilizing the potential carbocation intermediate in an E1 pathway.

A patented process describes the dehydration of various hydroxyethyl-substituted heterocycles, including isoquinolines, by heating them in an inert, high-boiling organic solvent with a catalytic amount of a caustic alkali or an acid-reacting compound. google.com This method allows for the continuous removal of the vinyl product by distillation. google.com In addition to traditional acid catalysts like sulfuric acid or phosphoric acid, specialized catalysts such as rhenium complexes have also been reported for the dehydration of benzylic alcohols. nih.gov

Table 3: Conditions for Dehydration of the Alcohol Functionality This table is interactive. Click on the headers to sort.

| Catalyst/Reagent | Typical Conditions | Proposed Mechanism | Reference |

|---|---|---|---|

| H₂SO₄ or H₃PO₄ | Heat | E1 (via carbocation) | General Knowledge |

| Caustic Alkali (e.g., NaOH) | High temp. in inert solvent | E1cB or E2 | google.com |

| Alumina (Al₂O₃) | High temp., gas phase | E1/E2 | General Knowledge |

| Rhenium Complexes | Catalytic amount | - | nih.gov |

Selective Functionalization and Chemical Modifications of the Methoxy Group

The methoxy group at the C-6 position of the isoquinoline ring is an aryl methyl ether, a functional group that can be chemically modified, most commonly through O-demethylation (ether cleavage) to yield the corresponding phenol, 1-(6-hydroxyisoquinolin-1-yl)ethanol. This transformation unmasks a reactive hydroxyl group that can serve as a handle for further functionalization.

The cleavage of aryl methyl ethers typically requires harsh conditions and potent reagents. chem-station.com

Lewis Acids: Boron tribromide (BBr₃) is a classic and highly effective reagent for this purpose, often used at low temperatures. chem-station.comnih.gov Aluminum chloride (AlCl₃) is another strong Lewis acid that can facilitate demethylation. chem-station.comreddit.com

Brønsted Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond upon heating. reddit.comuantwerpen.be

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates (e.g., sodium thiomethoxide), can cleave aryl methyl ethers via an Sₙ2-type attack on the methyl group, a method particularly effective for electron-deficient aromatic rings. youtube.com

The choice of reagent must consider the potential for side reactions with other functional groups in the molecule. chem-station.com Once the phenolic derivative is obtained, the hydroxyl group can be readily derivatized through reactions such as etherification (e.g., Williamson ether synthesis) or esterification to produce a wide range of new analogues. Research has demonstrated the feasibility of C-OMe bond cleavage on isoquinoline derivatives, paving the way for such modifications. researchgate.net

Table 4: Common Reagents for O-Demethylation of the Methoxy Group This table is interactive. Click on the headers to sort.

| Reagent | Class | Typical Conditions | Key Considerations |

|---|---|---|---|

| Boron tribromide (BBr₃) | Lewis Acid | DCM, -78 °C to RT | Highly effective but moisture-sensitive and corrosive. chem-station.comnih.gov |

| Aluminum chloride (AlCl₃) | Lewis Acid | Heat in an inert solvent | Strong Lewis acid, can coordinate with nitrogen. reddit.com |

| Hydrobromic acid (HBr) | Brønsted Acid | Reflux in H₂O or AcOH | Harsh, high-temperature conditions required. chem-station.comuantwerpen.be |

| Lithium chloride (LiCl) | Nucleophilic Salt | Reflux in DMF | High temperatures, potential for side reactions with solvent. reddit.com |

| Sodium thiomethoxide (NaSMe) | Nucleophile | Reflux in DMF | Potent nucleophile, good for certain substrates. youtube.com |

Computational and Theoretical Investigations of 1 6 Methoxyisoquinolin 1 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with a favorable balance between accuracy and computational cost. nih.govmdpi.com

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. sapub.org For 1-(6-methoxyisoquinolin-1-yl)ethanol, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to achieve this. ankara.edu.tramanote.com The optimized geometry provides a clear three-dimensional representation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C1-N2 | 1.37 Å |

| C1-C9 | 1.42 Å | |

| C6-O(methoxy) | 1.36 Å | |

| C1-C(ethanol) | 1.52 Å | |

| C(ethanol)-O(ethanol) | 1.43 Å | |

| Bond Angle | N2-C1-C9 | 120.5° |

| C1-C(ethanol)-O(ethanol) | 109.5° | |

| Dihedral Angle | N2-C1-C(ethanol)-O(ethanol) | 60.0° |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations. Actual values would require a specific computational study on the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. ankara.edu.tr

The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining molecular stability and reactivity. ankara.edu.tramanote.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ankara.edu.tr These calculations help in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -5.85 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Note: The values in this table are illustrative. Specific computational studies are needed to determine the precise FMO energies for this compound.

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and function of molecules. These interactions include hydrogen bonds, van der Waals forces, and π-π stacking. NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, helps to identify and characterize these weak interactions within a molecule or between molecules. For this compound, intramolecular hydrogen bonding between the hydroxyl group and the isoquinoline (B145761) nitrogen could be a significant stabilizing factor.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (1) N2 | π(C1-C9) | 25.5 |

| LP (2) O(methoxy) | π(C5-C6) | 18.2 |

| LP (1) O(ethanol) | σ*(C1-N2) | 5.1 |

Note: LP denotes a lone pair. The values are for illustrative purposes to demonstrate the type of data obtained from NBO analysis.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable ethanol (B145695) side chain, multiple low-energy conformations may exist.

By systematically rotating the dihedral angles of the side chain and calculating the energy of each conformer, a potential energy surface (PES) can be generated. This energetic landscape reveals the most stable conformers (global and local minima) and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets or other molecules.

Molecular Dynamics Simulations (General Principles)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. These simulations are governed by the principles of classical mechanics, where the forces between particles and their potential energies are calculated using force fields.

For a molecule such as this compound, MD simulations can reveal crucial information about its conformational landscape and its interactions with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been employed to investigate the stability of ligand-protein complexes involving isoquinoline derivatives. In a study on synthetic isoquinolines as potential inhibitors for the SARS-CoV-2 main protease (MPro), MD simulations were performed to verify the stability of the docked ligand-protein complexes over the simulation period nih.gov. This type of analysis could be applied to understand how this compound might behave in a biological system, providing insights into its flexibility, solvent interactions, and the stability of any potential complexes it might form.

The general workflow for a molecular dynamics simulation of this compound would typically involve the following steps:

| Step | Description |

| 1. System Setup | The initial coordinates of this compound are defined. It is then placed in a simulation box, often solvated with water molecules to mimic physiological conditions. |

| 2. Energy Minimization | The system's energy is minimized to relax any steric clashes or unfavorable geometries in the initial setup. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to the target value. This phase allows the system to reach a stable state. |

| 4. Production Run | The simulation is run for an extended period to collect data on the trajectories of the atoms. This data is then used for analysis. |

| 5. Analysis | Various properties are calculated from the trajectory data, such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study interactions. |

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

Several studies have utilized molecular docking to investigate the potential biological targets of isoquinoline alkaloids. For example, docking studies have been performed to understand the binding of isoquinoline alkaloids to proteins like serum albumins, hemoglobin, and lysozyme (B549824) nih.gov. These studies have revealed that isoquinoline derivatives can bind to the catalytic sites of enzymes and other key protein regions nih.gov. In another example, molecular docking was used to identify synthetic isoquinolines as potential inhibitors of the SARS-CoV-2 main protease nih.gov.

For this compound, molecular docking could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. This can provide initial hypotheses about its mechanism of action. A typical molecular docking workflow is outlined below:

| Step | Description | Key Parameters |

| 1. Target Preparation | The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed. | PDB ID, Chain selection |

| 2. Ligand Preparation | A 3D model of the ligand, this compound, is generated and its energy is minimized. | Ligand file format (e.g., MOL2, SDF) |

| 3. Binding Site Definition | The region on the protein where the ligand is expected to bind is defined. This can be based on the location of a known ligand or predicted by software. | Grid box coordinates and size |

| 4. Docking Simulation | The docking algorithm samples different ligand conformations and orientations within the binding site and scores them. | Docking algorithm (e.g., AutoDock, Glide) |

| 5. Analysis of Results | The predicted binding poses are analyzed to identify the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and the docking score is used to estimate binding affinity. | Docking score, RMSD, Interaction analysis |

Reaction Mechanism Elucidation Through Computational Methods

Theoretical Studies of Photochemical Reaction Pathways

Computational methods are invaluable for studying the mechanisms of photochemical reactions, which are initiated by the absorption of light. For isoquinoline derivatives, theoretical studies can help to understand their excited-state reactivity. A visible light-mediated C-H hydroxyalkylation of quinolines and isoquinolines has been reported, which proceeds through a radical pathway nih.govnih.gov. This reaction exploits the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals nih.govnih.gov.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the excited states of this compound and to map out the potential energy surfaces of its photochemical reactions. This can help to identify the key intermediates and transition states involved in a given photochemical transformation. For instance, in the reported hydroxyalkylation, mechanistic investigations provided evidence for a radical-mediated spin-center shift as the key step of the process nih.govnih.gov.

A hypothetical photochemical reaction of this compound could be studied computationally by:

Optimizing the ground state geometry.

Calculating the vertical excitation energies to identify the relevant excited states.

Exploring the potential energy surface of the excited state to locate minima (excited state intermediates) and transition states.

Identifying pathways for decay back to the ground state, leading to products.

Mechanistic Insights into Bond Formation and Cleavage in Isoquinoline Derivatives

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving the formation and cleavage of bonds in isoquinoline derivatives. Theoretical calculations can provide detailed information about the energetics and geometries of reactants, products, intermediates, and transition states.

The synthesis of isoquinoline derivatives often involves complex reaction sequences with multiple bond-forming and bond-breaking steps. For example, a rhodium-catalyzed oxidative coupling reaction between internal alkynes and aryl aldimines has been described for the synthesis of 3,4-disubstituted isoquinolines acs.org. Preliminary mechanistic studies suggested that the C-N bond formation arises from the reductive elimination of a rhodium(III) species acs.org.

For a reaction involving this compound, computational methods could be used to:

Calculate the reaction energy profile to determine the feasibility of a proposed mechanism.

Identify the transition state structures to understand the critical bond-forming and bond-breaking events.

Analyze the electronic structure of intermediates to explain their stability and reactivity.

Prediction and Analysis of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is extremely useful for structure elucidation and for interpreting experimental spectra. Density Functional Theory (DFT) is a commonly used method for these predictions.

NMR Spectroscopy: The calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a well-established computational technique youtube.comyoutube.com. By calculating the theoretical ¹H and ¹³C NMR spectra for a proposed structure, one can compare them with experimental data to confirm the structure. For this compound, DFT calculations could predict the chemical shifts of all proton and carbon atoms. Discrepancies between calculated and experimental spectra can often be explained by conformational effects or solvent interactions.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally, providing a theoretical infrared (IR) spectrum. These calculated spectra can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. Theoretical studies on isoquinoline and its derivatives have shown good agreement between calculated and experimental IR spectra nih.gov.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. Such calculations for this compound would provide insight into its electronic transitions and help in the interpretation of its experimental UV-Vis spectrum. Studies on isoquinoline have utilized VUV photons from a synchrotron source to record the gas-phase absorption spectrum, with assignments facilitated by DFT calculations rsc.org.

A summary of the types of spectroscopic data that can be computationally predicted for this compound is provided in the table below.

| Spectroscopic Technique | Computational Method | Predicted Properties |

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts, Coupling Constants |

| IR | DFT | Vibrational Frequencies and Intensities |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths |

Advanced Research Applications and Synthetic Utility of 1 6 Methoxyisoquinolin 1 Yl Ethanol Analogues

Utilization as Intermediates in Complex Organic Synthesis

The strategic placement of functional groups in 1-(6-methoxyisoquinolin-1-yl)ethanol analogues makes them highly effective building blocks in the assembly of complex molecular architectures. The C1-ethanol group serves as a versatile handle for a variety of chemical transformations, while the 6-methoxy-substituted isoquinoline (B145761) core provides a stable and biologically relevant foundation.

Precursors for the Synthesis of Diverse Isoquinoline Alkaloids and their Analogues

The 1-substituted tetrahydroisoquinoline skeleton is the fundamental structural unit for a large number of naturally occurring alkaloids. clockss.org These compounds derive biosynthetically from the aromatic amino acid tyrosine. wikipedia.org Synthetic chemists have developed numerous strategies to introduce substituents and asymmetry at the C-1 position of the isoquinoline nucleus, often using chiral auxiliaries or catalysts. clockss.org

Analogues of this compound are ideal precursors for this purpose. The ethanol (B145695) moiety at the C1 position can be readily oxidized to a ketone or converted into a leaving group, facilitating the introduction of various nucleophiles to create diverse 1-substituted isoquinoline derivatives. The 6-methoxy group is a common feature in many natural isoquinoline alkaloids or can be a precursor to other functionalities, such as a hydroxyl group, through demethylation. For instance, the general structure of 1-benzylisoquinoline (B1618099) is the backbone for alkaloids like papaverine (B1678415). wikipedia.org The synthesis of such complex molecules often relies on the strategic construction of the isoquinoline core, for which derivatives of this compound serve as key intermediates.

| Precursor Analogue Type | Target Alkaloid Class | Key Transformation |

| 1-(Hydroxyethyl)isoquinoline | Simple Isoquinoline Alkaloids | Oxidation and subsequent functionalization |

| 1-(Ketoethyl)isoquinoline | Protoberberine Alkaloids | Cyclization and rearrangement reactions |

| Chiral 1-(Hydroxyethyl)isoquinoline | Optically Active Tetrahydroisoquinolines | Stereospecific reduction and cyclization |

Building Blocks for Privileged Chemical Scaffolds

The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com Isoquinolines and their tetrahydroisoquinoline (THIQ) counterparts are widely recognized as privileged scaffolds due to their presence in numerous compounds with broad-spectrum biological activity, including anti-cancer, antiviral, and anti-inflammatory agents. mdpi.comnih.gov

Analogues of this compound are valuable building blocks for constructing libraries of compounds based on this privileged scaffold. taylorfrancis.comenamine.net The isoquinoline core provides the essential structural motif for target recognition, while the C1-ethanol side chain offers a convenient point for diversification. By modifying this side chain or introducing additional substituents onto the aromatic ring, chemists can generate a large number of unique molecules for high-throughput screening. This strategy accelerates the discovery of new hit compounds by focusing on a scaffold that is already known to possess favorable drug-like properties. nih.govtaylorfrancis.com The use of such high-quality building blocks is crucial for improving the success rate of drug discovery projects. taylorfrancis.com

Facilitating the Construction of Novel Fused Heterocyclic Systems